molecular formula C24H23F4N5O4 B12047048 Trk-IN-4

Trk-IN-4

Cat. No.: B12047048
M. Wt: 521.5 g/mol
InChI Key: XJIIVPVOGYFVME-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These kinases are part of the neurotrophin family of growth factors, which play a crucial role in the physiology of chronic pain and various cancers . Trk-IN-4 has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency.

Chemical Reactions Analysis

Types of Reactions

Trk-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against tropomyosin receptor kinases .

Scientific Research Applications

Trk-IN-4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.

    Biology: Helps in understanding the role of neurotrophin receptors in neuronal development and function.

    Medicine: Investigated for its potential therapeutic applications in treating chronic pain and cancers associated with tropomyosin receptor kinase mutations.

    Industry: Used in the development of new drugs targeting tropomyosin receptor kinases

Mechanism of Action

Trk-IN-4 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their active sites. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation, survival, and differentiation. The primary molecular targets of this compound are TrkA, TrkB, and TrkC, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trk-IN-4 is unique due to its high specificity and potency against all three tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It exhibits strong inhibitory activity at nanomolar concentrations, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C24H23F4N5O4

Molecular Weight

521.5 g/mol

IUPAC Name

2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1

InChI Key

XJIIVPVOGYFVME-QUCCMNQESA-N

Isomeric SMILES

CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N

Origin of Product

United States

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